molecular formula C22H54Si6 B11957495 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- CAS No. 20932-80-3

2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)-

Cat. No.: B11957495
CAS No.: 20932-80-3
M. Wt: 487.2 g/mol
InChI Key: ZOVHEXYJTVBFAS-UHFFFAOYSA-N
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Description

The compound 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is a silicon-rich alkyne featuring a unique structural framework. Its backbone consists of an eight-carbon chain with two silicon atoms at positions 2 and 7, an internal alkyne bond at position 4, and extensive substitution with methyl and trimethylsilyl (TMS) groups. This architecture confers exceptional steric bulk and electronic modulation, making it a candidate for applications in organometallic chemistry, materials science, and catalytic systems.

Properties

CAS No.

20932-80-3

Molecular Formula

C22H54Si6

Molecular Weight

487.2 g/mol

IUPAC Name

trimethyl-[1,1,4,4,4-pentakis(trimethylsilyl)but-2-ynyl]silane

InChI

InChI=1S/C22H54Si6/c1-23(2,3)21(24(4,5)6,25(7,8)9)19-20-22(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3

InChI Key

ZOVHEXYJTVBFAS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C#CC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilylacetylene and a silicon-based reagent in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silicon-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing alcohols or ketones, while reduction can produce silicon-containing alkanes.

Scientific Research Applications

2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.

    Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The silicon atoms and trimethylsilyl groups can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tris(trimethylsilyloxy)ethylene (2,2,7,7-Tetramethyl-4-trimethylsilyloxy-3,6-dioxa-2,7-disilaoct-4-ene)

  • Structural Differences: Functional Groups: Features an alkene (C=C) at position 4, compared to the alkyne (C≡C) in the target compound. Substituents: Contains silyloxy (Si-O) groups at positions 3 and 6, whereas the target compound has non-oxygenated trimethylsilyl groups.
  • Silyloxy groups may increase polarity and susceptibility to hydrolysis compared to the fully alkylated TMS groups in the target compound .

Trimethyl((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

  • Structural Differences :
    • Backbone : Shorter chain (ethynyl group) with a boronate ester (B-O) substituent, contrasting with the elongated disilaoctyne framework.
    • Substituents : Single TMS group and a boron-containing moiety vs. multiple TMS groups in the target compound.
  • Applications :
    • The boronate ester enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the target compound’s steric bulk may favor stabilization of reactive intermediates or coordination to metals .

Trisilazane (N,N-Disilyl-silane)

  • Structural Differences :
    • Core Structure : Silicon-nitrogen framework (Si-N-Si) vs. the silicon-carbon backbone of the target compound.
    • Reactivity : Trisilazanes are highly moisture-sensitive and serve as precursors for silicon nitride materials, whereas the target compound’s alkyne and alkylated silicon groups suggest greater hydrolytic stability .

Comparative Data Table

Property Target Compound Tris(trimethylsilyloxy)ethylene Trimethyl(boronate-ethynyl)silane
Molecular Formula C₁₆H₄₂Si₆ (inferred) C₁₀H₂₄O₃Si₃ C₁₁H₂₁BO₂Si
Functional Groups Internal alkyne, TMS substituents Alkene, silyloxy groups Terminal alkyne, boronate ester
Molecular Weight ~450–500 (estimated) ~288.6 224.18
Key Reactivity Sterically shielded alkyne, metal coordination Hydrolysis-prone silyloxy groups Suzuki coupling applications
Stability High (steric protection) Moderate (sensitive to acids/bases) Moderate (boronate sensitivity)

Research Findings and Implications

Steric Effects : The target compound’s tetrakis(trimethylsilyl) groups likely provide exceptional steric shielding to the alkyne, reducing undesired side reactions (e.g., polymerization) while enhancing thermal stability. This contrasts with tris(trimethylsilyloxy)ethylene, where silyloxy groups offer less steric protection .

Electronic Modulation : The electron-donating TMS groups in the target compound may lower the alkyne’s reactivity toward electrophiles compared to boron-containing analogs, which exhibit electrophilic character at the boron center .

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